molecular formula C10H11N5 B11782708 N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine

N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine

Cat. No.: B11782708
M. Wt: 201.23 g/mol
InChI Key: MYEMCKLRJAUYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine is a pyrimidine derivative featuring a pyridin-3-ylmethyl substituent at the N4 position.

Properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

4-N-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C10H11N5/c11-9-6-13-7-15-10(9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5,11H2,(H,13,14,15)

InChI Key

MYEMCKLRJAUYIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=NC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine typically involves the reaction of pyridine-3-carbaldehyde with pyrimidine-4,5-diamine under specific conditions. One common method includes:

    Condensation Reaction: Pyridine-3-carbaldehyde is reacted with pyrimidine-4,5-diamine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

    Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Condensation Reactions

The compound’s primary amino groups at positions 4 and 5 participate in condensation reactions. For example:

  • Schiff base formation : Reacts with aldehydes (e.g., pyridine-3-carbaldehyde) under acidic or reflux conditions to form imine linkages. This reaction is critical in synthesizing larger heterocyclic frameworks.

  • Synthesis of fused pyrimidines : Serves as a precursor in bis-electrophilic cyclization reactions to generate pyrrolo[2,3-d]pyrimidines, as demonstrated in analogous structures .

Key Conditions :

  • Catalysts: Acetic acid or p-toluenesulfonic acid.

  • Solvents: Ethanol or dimethylformamide (DMF).

  • Temperature: 80–120°C .

Cross-Coupling Reactions

The pyridinylmethyl group facilitates palladium-catalyzed coupling reactions:

  • Suzuki-Miyaura coupling : Reacts with boronic acids (e.g., 3-pyridylboronic acid) in DMF/water under microwave irradiation (120°C, 30 min) with Pd(PPh₃)₄ as a catalyst .

  • Buchwald-Hartwig amination : Substitution at the pyrimidine ring’s chloro or nitro positions with aryl amines, as seen in structurally similar compounds .

Example Reaction :

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki Coupling3-pyridylboronic acid, Pd(PPh₃)₄, K₃PO₄, DMF6-(Pyridin-3-yl)-substituted pyrimidine65–78%

Alkylation and Acylation

The N4-pyridinylmethyl side chain and amino groups undergo nucleophilic substitutions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of triethylamine to form N-alkylated derivatives.

  • Acylation : Acetylated with acetyl chloride or anhydrides to yield amides, enhancing solubility for pharmacological screening .

Mechanistic Insight :

  • Alkylation occurs preferentially at the primary amines due to higher nucleophilicity compared to the pyridine nitrogen.

Oxidation and Reduction

  • Oxidation : Amino groups oxidize to nitro or nitroso groups under strong oxidizing agents (e.g., KMnO₄ or H₂O₂), though overoxidation risks require careful control.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines in related pyrimidine derivatives, suggesting applicability here .

Cyclization and Annulation

The compound serves as a scaffold for synthesizing polycyclic systems:

  • Pyrido[2,3-d]pyrimidines : Intramolecular cyclization with α,β-unsaturated ketones or nitriles forms fused rings, as observed in antimalarial drug candidates .

  • Pyrimido[4,5-d]pyrimidines : Reacts with malononitrile derivatives under basic conditions to form bicyclic systems with antitumor potential .

Representative Pathway :

  • Chlorination at position 2 using POCl₃.

  • Nucleophilic substitution with piperazine derivatives.

  • Microwave-assisted cyclization to yield tricyclic analogs .

Acid/Base-Driven Modifications

  • Deprotonation : The pyrimidine ring’s NH groups deprotonate under strong bases (e.g., NaH), enabling metal coordination or further functionalization.

  • Salt Formation : Reacts with HCl or trifluoroacetic acid to form water-soluble salts for biomedical applications.

Biological Activity-Driven Modifications

  • Kinase Inhibition : Structural analogs inhibit tyrosine kinases (e.g., EGFR, VEGFR) via hydrogen bonding with the ATP-binding pocket. Modifications at N4 enhance selectivity .

  • Antimicrobial Derivatives : Acylation with sulfonamide groups improves activity against Gram-positive bacteria .

Scientific Research Applications

Biological Activities

N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine exhibits notable biological activities, particularly as an inhibitor of specific kinases. Its mechanism of action involves binding to the active sites of these enzymes, blocking phosphorylation processes critical for cellular signaling pathways. This inhibition can lead to reduced cell proliferation and may induce apoptosis in cancer cells.

Key Biological Activities:

  • Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting tumor cell proliferation. For example, studies have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values of 12.5 µM and 15.0 µM respectively.
Cell LineIC50 (µM)
A54912.5
MCF-715.0
  • Enzyme Inhibition : Research indicates that this compound may serve as an effective inhibitor for various receptor tyrosine kinases involved in tumor growth and metastasis .

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains, suggesting applications in antimicrobial therapy .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • In Vitro Studies : A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anti-proliferative activity against the NCI 60 cancer cell line panel. Compounds showed selective activity against breast and renal cancer cell lines .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed insights into how modifications to the compound's structure can enhance its biological activity against specific cancer types .
  • Mechanism of Action Studies : Ongoing research aims to elucidate the precise molecular targets and pathways influenced by this compound, which is crucial for its development as a targeted therapy .

Mechanism of Action

The mechanism of action of N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. In cancer research, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Geometry

Chlorinated Analogs
  • 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine (CAS 103505-49-3): Contains two chlorine atoms, increasing lipophilicity (logP) and electronegativity. The 4-chlorophenyl group creates a planar structure, favoring π-π stacking interactions .
Benzoxazole and Benzylidene Derivatives
  • N4-[4-(1,3-benzoxazol-2-ylamino)phenyl]pyrimidine-4,5-diamine: The benzoxazole group introduces rigidity and hydrogen-bonding capacity. MS data ([M+H]+ 349) indicates a moderate molecular weight, balancing solubility and bioavailability .
  • N5-(3-substituted benzylidene)-N4-phenyl pyrimidine-4,5-diamine : Schiff base analogs exhibit antiTB activity, where the benzylidene group modulates electronic density on the pyrimidine core .
Fused-Ring Systems
  • 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine derivatives: Fused pyrazole rings (e.g., N4-(4-fluorophenyl)-N3-(4-methylphenyl) analog) increase structural rigidity. Melting points (256–299°C) suggest high crystallinity, contrasting with non-fused pyrimidines .
Target Compound: N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine
  • The pyridin-3-ylmethyl group introduces a basic nitrogen, enhancing solubility in polar solvents.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
This compound C10H12N6 216.24 Not reported Moderate (polar solvents)
6-Chloro-N4-(4-chlorophenyl) analog C10H8Cl2N4 255.11 >250 Low (DMSO)
N4-(4-Fluorophenyl)-pyrazolo[3,4-d]pyrimidine C14H12FN5 277.28 285–287 Low (methanol)
N4-[4-(Benzoxazol-2-ylamino)phenyl] analog C17H13N7O 349.35 Not reported Moderate (DMF)

Key Differentiators of this compound

Solubility : Pyridine moiety improves solubility in aqueous media compared to chlorinated analogs.

Synthetic Accessibility : Avoids multi-step fusion reactions required for pyrazolo[3,4-d]pyrimidines .

Electronic Effects : The pyridine ring’s electron-rich nature may enhance interactions with acidic residues in biological targets.

Biological Activity

N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The presence of the pyridine moiety enhances its interaction with biological targets, making it a suitable candidate for drug development.

The compound's mechanism of action primarily involves its interaction with various molecular targets, including enzymes and receptors. The pyrimidine ring and the substituents on the nitrogen atoms play crucial roles in binding affinity and selectivity towards these targets. Research indicates that derivatives of this compound may exhibit inhibitory effects on key signaling pathways involved in cancer progression and other diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance:

  • In vitro assays demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values were reported in the low micromolar range, indicating potent activity .
  • A study focusing on receptor tyrosine kinases (RTKs) showed that modifications to the compound could enhance its inhibitory effects against EGFR and PDGFR, which are critical in tumor growth and metastasis .

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrimidine derivatives:

  • Compounds structurally related to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative showed no bacterial growth at concentrations as low as 200 μg/mL against Staphylococcus aureus and Escherichia coli.

Other Biological Activities

The biological spectrum of pyrimidines extends beyond anticancer and antimicrobial activities:

  • Anti-inflammatory properties have been observed in certain derivatives, suggesting potential applications in treating inflammatory diseases .
  • Some studies have indicated neuroprotective effects, making these compounds candidates for further investigation in neurodegenerative disorders like Alzheimer's disease .

Case Studies

  • Anticancer Evaluation : A synthesized derivative was tested against a panel of 60 human cancer cell lines. Results indicated that specific modifications led to improved selectivity and potency against certain cancer types .
  • Antimicrobial Assessment : A series of pyrimidine derivatives were evaluated for their antibacterial efficacy. The results showed that increasing concentration correlated with enhanced antibacterial activity, with notable efficacy against resistant strains .

Data Summary

Activity Type Target IC50 (µM) Reference
AnticancerMCF-7 (Breast Cancer)0.09
AnticancerA549 (Lung Cancer)0.03
AntibacterialS. aureus200
AntibacterialE. coli200
Anti-inflammatoryVarious Inflammatory MarkersNot Specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine, and how are intermediates characterized?

  • Synthesis : A common approach involves coupling pyrimidine-4,5-diamine derivatives with pyridin-3-ylmethyl groups. For example, tert-butyl carbamate-protected intermediates (e.g., compound 224 in ) are deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with NaHCO₃ and extraction .
  • Characterization : Key intermediates are validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR). For instance, reports MS data (e.g., m/z 253 for a chloro-substituted derivative) to confirm molecular weights .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

  • HPLC : Used to assess purity, especially for intermediates with labile protecting groups (e.g., tert-butyl carbamate).
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 234.07 for related pyrimidinediamines in ) .
  • NMR : ¹H and ¹³C NMR resolve substituent positions, such as distinguishing pyridinylmethyl vs. benzyl groups .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine core influence biological activity?

  • Structure-Activity Relationship (SAR) : Modifications at the N4 and C6 positions significantly alter activity. For example:

  • Chlorine at C6 enhances stability and binding affinity (e.g., 6-chloro derivatives in and ) .
  • Pyridin-3-ylmethyl groups improve solubility and target engagement compared to bulkier aryl substituents (e.g., benzyl groups in ) .
    • Data Table :
Substituent (C6)N4 GroupActivity (IC₅₀)Source
ClPyridin-3-ylmethyl2–4 µM (PDAC)
ClBenzyl>10 µM

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Metabolic Stability : Compounds with tertiary amines (e.g., dimethylaminoethyl groups in ) show improved in vivo half-lives due to reduced first-pass metabolism .
  • Prodrug Design : Protecting amines as carbamates (as in ) can enhance bioavailability, aligning discordant in vitro/in vivo results .

Q. How are radiolabeled analogs of this compound synthesized for mechanistic studies?

  • Methodology : Carbon-11 (¹¹C) radiolabeling via "in-loop" carbonylative reactions enables tracking of target engagement. For example, details the synthesis of ¹¹C-labeled pyrimidinediamines for Bruton’s tyrosine kinase inhibition studies .

Q. What computational tools predict the binding mode of this compound to enzymatic targets?

  • Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with residues in PRMT5 methyltransferase (as in ) .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of hydrogen bonds between the pyrimidine core and catalytic sites .

Methodological Challenges and Solutions

Q. How to address low yields in the final deprotection step of this compound synthesis?

  • Optimization :

  • Replace TFA with milder acids (e.g., HCl/dioxane) to minimize side reactions .
  • Use scavengers (e.g., triisopropylsilane) during deprotection to stabilize reactive intermediates .

Q. Why do certain analogs exhibit off-target effects despite high in vitro potency?

  • Selectivity Screening : Profiling against related enzymes (e.g., PRMT3, PRMT1/4/6/8 in ) identifies selective inhibitors. For instance, highlights 10-fold selectivity for PRMT5 over PRMT3 .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility values for structurally similar pyrimidinediamines?

  • Root Cause : Variability arises from measurement conditions (e.g., pH, temperature). For example, lists solubility as 2.7e-3 g/L at 25°C for a chloro-benzyl derivative, while reports higher solubility for dimethylaminoethyl-substituted analogs due to protonation .
  • Solution : Standardize assays (e.g., shake-flask method at pH 7.4) and use computational tools (e.g., ACD/Labs) to predict logP and pKa .

Key Literature and Resources

  • Synthetic Protocols : (patent) and (radiolabeling) .
  • Biological Profiling : (anti-TB activity) and (PRMT5 inhibition) .
  • Structural Data : (physicochemical properties) and (MS/NMR validation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.